

Application Notes and Protocols: Kirby-Bauer Disk Diffusion Assay for Imipenem Susceptibility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Imipenem and cilastatin sodium*

Cat. No.: *B15582710*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirby-Bauer disk diffusion assay is a standardized, semi-quantitative method used to determine the susceptibility of a bacterial isolate to an antimicrobial agent. This document provides a detailed protocol and application notes for determining the susceptibility of clinically relevant bacteria to imipenem, a broad-spectrum carbapenem antibiotic. The procedure involves placing a paper disk impregnated with a specific concentration of imipenem onto an agar plate inoculated with the test organism. The antibiotic diffuses into the agar, creating a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured and compared to established interpretive criteria to classify the organism as susceptible, intermediate, or resistant.

Accurate determination of imipenem susceptibility is crucial for guiding appropriate antimicrobial therapy, monitoring the emergence of resistance, and in the research and development of new antimicrobial agents.

Data Presentation

Table 1: Interpretive Criteria for Imipenem Disk Diffusion (10 µg disk)

The following table summarizes the zone diameter breakpoints for imipenem according to the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It is critical to consult the most current version of these documents for the latest breakpoints.

Organism Group	Reporting Agency	Disk Content	Resistant (mm)	Intermediate (mm)	Susceptible (mm)
Enterobacteri ales	CLSI	10 µg	≤ 19	20 - 22	≥ 23
Pseudomonas aeruginosa	CLSI	10 µg	≤ 19	20 - 22	≥ 23
Acinetobacter spp.	CLSI	10 µg	≤ 13	14 - 15	≥ 16
Enterobacteri ales	EUCAST	10 µg	< 20	-	≥ 20
Pseudomonas aeruginosa	EUCAST	10 µg	< 20	-	≥ 20
Acinetobacter spp.	EUCAST	10 µg	< 16	-	≥ 16

Note: EUCAST does not typically use an "intermediate" category in the same way as CLSI; organisms falling into a specific range may be reported as "Susceptible, increased exposure." Always refer to the specific guidelines.

Table 2: Quality Control (QC) Ranges for Imipenem Disk Diffusion (10 µg disk)

Regular testing of quality control strains is mandatory to ensure the accuracy and reproducibility of the assay.

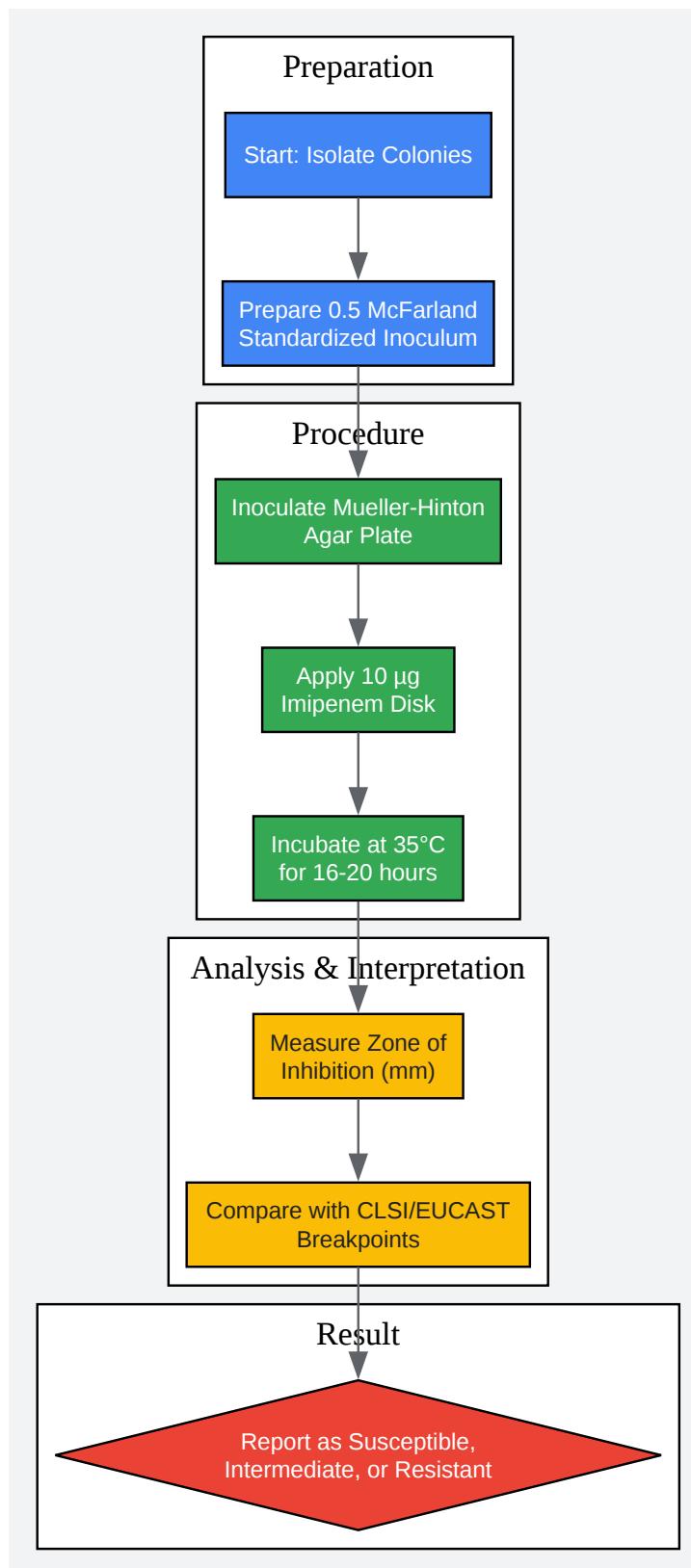
Quality Control Strain	ATCC® Number	Acceptable Zone Diameter Range (mm)
Escherichia coli	25922	20 - 28
Pseudomonas aeruginosa	27853	16 - 24
Staphylococcus aureus	25923	29 - 37

Experimental Protocols

Principle

A standardized inoculum of the test bacterium is swabbed onto the surface of a Mueller-Hinton agar plate. A paper disk containing 10 µg of imipenem is then placed on the agar surface. During incubation, the imipenem diffuses from the disk into the agar. If the organism is susceptible to imipenem, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism.

Materials


- Imipenem (10 µg) antimicrobial susceptibility test disks
- Mueller-Hinton agar (MHA) plates (4 mm depth)
- Tryptic Soy Broth (TSB) or equivalent
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Bacterial cultures (test isolates and QC strains)
- Incubator (35 ± 2°C)
- Calipers or a ruler for measuring zone diameters
- Forceps

Procedure

- Inoculum Preparation:
 - Aseptically select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
 - Transfer the colonies to a tube of TSB.
 - Incubate the broth at $35 \pm 2^\circ\text{C}$ until the turbidity matches or exceeds that of a 0.5 McFarland standard (approximately 2-6 hours).
 - Adjust the turbidity of the inoculum to match the 0.5 McFarland standard by adding sterile broth or saline. This corresponds to a bacterial suspension of approximately $1-2 \times 10^8$ CFU/mL.
- Inoculation of the Mueller-Hinton Agar Plate:
 - Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted suspension.
 - Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum.
 - Streak the entire surface of the MHA plate with the swab three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.
 - Allow the plate to sit for 3-5 minutes (no more than 15 minutes) to allow the surface moisture to be absorbed.
- Application of Imipenem Disks:
 - Using sterile forceps, aseptically place an imipenem (10 μg) disk onto the inoculated surface of the MHA plate.
 - Gently press the disk down to ensure complete contact with the agar surface.

- If multiple disks are being used on the same plate, ensure they are spaced far enough apart to prevent overlapping of the inhibition zones.
- Incubation:
 - Invert the plates and incubate at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- Reading and Interpreting Results:
 - After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.
 - Measure the zones from the back of the plate against a dark, non-reflective background.
 - Compare the measured zone diameter to the interpretive criteria in Table 1 to determine if the organism is susceptible, intermediate, or resistant to imipenem.
 - Concurrently, measure the zone of inhibition for the QC strains and ensure they fall within the acceptable ranges listed in Table 2. If QC results are out of range, patient results should not be reported, and the entire procedure should be repeated.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Workflow of the Kirby-Bauer disk diffusion assay for imipenem.

- To cite this document: BenchChem. [Application Notes and Protocols: Kirby-Bauer Disk Diffusion Assay for Imipenem Susceptibility]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15582710#kirby-bauer-disk-diffusion-assay-for-imipenem-susceptibility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com